molecular formula C10H10Cl2N4 B2452353 2,6-dichloro-9-cyclopentyl-9H-purine CAS No. 211733-67-4

2,6-dichloro-9-cyclopentyl-9H-purine

Numéro de catalogue: B2452353
Numéro CAS: 211733-67-4
Poids moléculaire: 257.12
Clé InChI: TVGDBGPLYZULGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dichloro-9-cyclopentyl-9H-purine is an organic compound belonging to the purine family. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a cyclopentyl group at the 9 position of the purine ring. This compound is known for its white to light yellow crystalline solid form and has gained attention in medicinal chemistry due to its potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichloropurine with cyclopentylamine under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of 2,6-dichloro-9-cyclopentyl-9H-purine may involve large-scale chlorination processes followed by purification steps such as recrystallization. The use of automated reactors and controlled reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dichloro-9-cyclopentyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and applications .

Applications De Recherche Scientifique

Medicinal Chemistry

2,6-Dichloro-9-cyclopentyl-9H-purine has been investigated for its potential therapeutic effects, particularly as an anticancer agent:

  • Anticancer Activity: The compound exhibits potent inhibitory effects against various kinases, including FLT3 (Fms-like tyrosine kinase 3), which is implicated in acute myeloid leukemia (AML). It has shown (sub)nanomolar inhibitory potency against FLT3, suggesting its potential utility in treating malignancies associated with deregulated kinase activity .
  • Case Study: In vitro studies have demonstrated that this compound can induce apoptosis and cell cycle arrest in human cancer cell lines such as HL-60, MCF7, and NCI-H460. For instance, it exhibited an IC50 value of 1.3 μM against HL-60 cells, outperforming standard chemotherapeutics like cisplatin .
Cell Line IC50 Value (μM) Mechanism of Action
HL-601.3Apoptosis induction
MCF70.166Cell proliferation inhibition
NCI-H460Not specifiedAntiproliferative effects

Biological Research

The compound's role extends beyond oncology:

  • Biological Pathway Modulation: Research indicates that this compound can modulate various biological pathways by interacting with enzymes and receptors. This interaction can lead to significant biological effects depending on the context of use .

Industrial Applications

In addition to its medicinal properties, this compound serves as a valuable building block in chemical synthesis:

  • Synthesis of Purine Derivatives: It is utilized in creating more complex purine derivatives that may have additional biological activities or industrial applications .

Mécanisme D'action

The mechanism of action of 2,6-dichloro-9-cyclopentyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Activité Biologique

2,6-Dichloro-9-cyclopentyl-9H-purine is a synthetic purine derivative notable for its potential biological activities, particularly in the field of oncology. Its structure features two chlorine atoms at the 2 and 6 positions and a cyclopentyl group at the 9 position, which contributes to its unique pharmacological properties. This compound has garnered attention for its ability to inhibit specific protein kinases, making it a candidate for anticancer therapies.

The primary mechanism of action of this compound involves its interaction with various protein kinases. Notably, it exhibits significant inhibitory activity against FLT3 (Fms-like tyrosine kinase 3) and cyclin-dependent kinases (CDKs), which are critical in regulating cell proliferation and survival. The compound has demonstrated (sub)nanomolar potency against FLT3, indicating its potential application in treating acute myeloid leukemia (AML) and other malignancies characterized by aberrant kinase activity.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits kinase activity in cell lines expressing FLT3. These studies typically employ biochemical assays to measure binding affinity and inhibitory effects. The results suggest that this compound could be integrated into combination therapies aimed at enhancing treatment efficacy for resistant cancer forms.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of its halogenation pattern and cyclopentyl substitution in enhancing kinase inhibitory properties while potentially minimizing off-target effects. Comparative analysis with similar compounds reveals that variations in substitution can lead to differing biological activities:

Compound NameKey FeaturesBiological Activity
This compoundTwo chlorines; cyclopentyl groupStrong FLT3 inhibition
9-Ethyl-2-fluoro-6-(4-(trifluoromethoxy)phenyl)-9H-purineTrifluoromethoxy groupVaries based on substitution
N^6-(4-morpholin-4-ylmethyl-phenyl)-N^2-(4-amino-cyclohexyl)-9H-purineMorpholine and cyclohexanePotential FLT3 inhibitor
N^6-benzhydryl-N^2-(4-fluorophenyl)-9H-purineBenzhydryl groupDifferent pharmacokinetics

Anticancer Potential

Research indicates that this compound may serve as a scaffold for developing new therapeutic agents targeting similar pathways. For instance, studies have demonstrated its effectiveness in inhibiting tumor growth in xenograft models of AML. These findings support further investigation into its clinical applications.

Combination Therapies

The compound's ability to inhibit multiple kinases suggests potential benefits when used in combination with other therapeutic agents. For example, preliminary studies indicate that combining this compound with existing chemotherapeutics could enhance overall treatment efficacy and overcome resistance mechanisms commonly observed in cancer therapies.

Propriétés

IUPAC Name

2,6-dichloro-9-cyclopentylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGDBGPLYZULGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dissolve 2,6-dichloropurine (1, 680 mg, 3.60 mmol), cyclopentanol (2a, 260 mg, 3.02 mmol), and triphenyl phosphine (950 mg, 3.60 mmol) in dry THF (20 mL) and cool to 0° C. Add diethyl azodicarboxylate (DEAD, 570 μL, 3.60 mmol) dropwise over a period of 15 minutes under a nitrogen atmosphere. Stir the resulting solution for 60 hours at room temperature. Evaporate the solvent in vacuo, charge directly onto a 500 g silica gel column, and elute with DCM and concentrate the desired fractions to give 2,6-dichloro-9-cyclopentyl-9H-purine (3a).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
570 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve cyclopentanol (260 mg, 3.02 mmol), 2,6-dichloropurine (680 mg, 3.60 mmol) and triphenyl phosphine (950 mg, 3.60 mmol) in dry THF (20 mL) and cool to 0° C. Add diethyl azodicarboxylate (570 μL, 3.60 mmol) dropwise over a period of 15 minutes under a nitrogen atmosphere. Stir the resulting solution for 60 hours at room temperature. Evaporate the solvent in vacuo, charge directly onto a silica gel column, and elute with methylene chloride to give the title compound as a crude mixture.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
570 μL
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.